3-(Pyridin-4-yl)but-2-enoic acid
Overview
Description
3-(Pyridin-4-yl)but-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a butenoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)but-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors. One common method involves the use of a palladium-catalyzed coupling reaction between 4-bromopyridine and but-2-enoic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the presence of a base, such as potassium carbonate, to facilitate the coupling process. The reaction mixture is typically heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems, such as palladium nanoparticles supported on a solid matrix, can enhance the efficiency of the coupling reaction. Additionally, the implementation of automated monitoring and control systems can ensure consistent product quality and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)but-2-enoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic substitution reactions often require the use of strong acids, such as sulfuric acid or nitric acid, to generate the electrophile.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated butanoic acid derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)but-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site and preventing substrate binding. The presence of the pyridine ring allows for interactions with aromatic amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)but-2-enoic acid: Similar structure but with the pyridine ring attached at the 3-position.
4-(Pyridin-4-yl)butanoic acid: Similar structure but with a saturated butanoic acid moiety.
3-(Pyridin-4-yl)prop-2-enoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Pyridin-4-yl)but-2-enoic acid is unique due to the specific positioning of the pyridine ring and the presence of the double bond in the butenoic acid moiety. This unique structure allows for specific interactions with molecular targets and provides distinct reactivity patterns compared to similar compounds. The combination of these features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-pyridin-4-ylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVQQDBWTVHCA-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097881-85-9 | |
Record name | (2E)-3-(pyridin-4-yl)but-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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